IAbeta5p
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Overview
Description
IAbeta5p is a 5-amino acid beta-sheet breaker peptide known for its ability to reduce amyloid deposition in Alzheimer’s disease models . This compound has shown promise in crossing the blood-brain barrier and selectively targeting the brain, making it a potential candidate for Alzheimer’s disease treatment .
Preparation Methods
The synthetic route for IAbeta5p involves the solid-phase peptide synthesis method. The peptide sequence is H-Leu-Pro-Phe-Phe-Asp-OH (trifluoroacetate salt) . The synthesis typically involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. Industrial production methods may involve large-scale peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
IAbeta5p undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to create analogs with improved stability or activity.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, dithiothreitol for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include modified peptides with altered stability or activity profiles.
Scientific Research Applications
IAbeta5p has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Medicine: Potential therapeutic agent for reducing amyloid plaques in Alzheimer’s disease patients.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
IAbeta5p exerts its effects by disrupting the beta-sheet structure of amyloid-beta peptides, preventing their aggregation into amyloid plaques . The molecular targets include the amyloid-beta peptides themselves, and the pathways involved are related to the inhibition of amyloid fibril formation and promotion of amyloid disaggregation.
Comparison with Similar Compounds
Similar compounds to IAbeta5p include other beta-sheet breaker peptides and amyloid-beta inhibitors. One such compound is a peptide analog containing a methyl group introduced at the nitrogen atom of one amide bond, which shows increased stability and brain uptake compared to this compound . The uniqueness of this compound lies in its specific sequence and ability to cross the blood-brain barrier effectively .
Properties
IUPAC Name |
3-[[2-[[2-[[1-(2-acetamido-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZYQHBGZLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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